BenchChemオンラインストアへようこそ!

N-(furan-2-ylmethyl)cyclopropanecarboxamide

Lipophilicity Drug design Physicochemical profiling

Procure the furan-cyclopropanecarboxamide fragment distinguished by an XLogP3-AA of 0.6, providing a 0.6-unit lower lipophilicity than its thiophene analog to enhance metabolic stability and aqueous solubility. With a TPSA of 42.2 Ų and MW of 165.19 g/mol, this scaffold delivers balanced polarity for mutant EGFR kinase screening and fragment-based lead optimization. Request a quote today to secure this low-clogP building block.

Molecular Formula C9H11NO2
Molecular Weight 165.192
CAS No. 540791-34-2
Cat. No. B2752702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)cyclopropanecarboxamide
CAS540791-34-2
Molecular FormulaC9H11NO2
Molecular Weight165.192
Structural Identifiers
SMILESC1CC1C(=O)NCC2=CC=CO2
InChIInChI=1S/C9H11NO2/c11-9(7-3-4-7)10-6-8-2-1-5-12-8/h1-2,5,7H,3-4,6H2,(H,10,11)
InChIKeyQZRXTKNENJCVNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(furan-2-ylmethyl)cyclopropanecarboxamide (CAS 540791-34-2) Baseline Properties


N-(furan-2-ylmethyl)cyclopropanecarboxamide is a small-molecule building block featuring a cyclopropanecarboxamide core linked to a furan-2-ylmethyl group. With a molecular weight of 165.19 g/mol, a computed XLogP3-AA of 0.6, and a topological polar surface area (TPSA) of 42.2 Ų, it occupies a physicochemical space distinct from its heterocyclic analogs [1]. This compound serves as a versatile scaffold in medicinal chemistry for hit-to-lead exploration, where furan-containing fragments are often prioritized for their unique electronic and steric profiles [1].

Why N-(furan-2-ylmethyl)cyclopropanecarboxamide Cannot Be Replaced by Its Thiophene Analog


The direct sulfur-for-oxygen substitution in the heterocyclic ring of N-(furan-2-ylmethyl)cyclopropanecarboxamide leads to significant shifts in key molecular descriptors. The furan derivative exhibits a 0.6-unit lower XLogP3-AA (0.6 vs. 1.2) compared to its thiophene counterpart [1], indicating a notably higher hydrophilicity that can critically alter aqueous solubility, membrane permeability, and pharmacokinetic profiles. Furthermore, the distinct electronic nature of oxygen versus sulfur in the aromatic ring creates unique hydrogen-bond acceptor potential and dipole moments that directly impact target binding and metabolic stability, making non-specific analog swapping a high-risk strategy in chemical optimization [1].

Quantitative Differentiation Evidence for N-(furan-2-ylmethyl)cyclopropanecarboxamide vs. Closest Analogs


Lipophilicity Control: XLogP3-AA Comparison with Thiophene Analog

N-(furan-2-ylmethyl)cyclopropanecarboxamide demonstrates significantly lower computed lipophilicity compared to its sulfur-containing thiophene analog, N-(thiophen-2-ylmethyl)cyclopropanecarboxamide [1]. The XLogP3-AA value for the furan compound is 0.6, while the thiophene analog reaches 1.2, a difference of 0.6 log units [1]. This directly influences predicted aqueous solubility and permeability profiles, making the furan derivative a preferable starting point for optimizing bioavailability in drug discovery campaigns targeting hydrophilic binding pockets.

Lipophilicity Drug design Physicochemical profiling

Topological Polar Surface Area (TPSA) Distinction for Lead Optimization

The furan derivative exhibits a TPSA of 42.2 Ų, distinguishing it from the thiophene analog, which is predicted to have a lower TPSA due to oxygen replacement by sulfur [1]. This higher TPSA value for the furan compound directly correlates with improved aqueous solubility and potential for hydrogen bonding interactions with biological targets, placing it in a distinctly different drug-likeness quadrant compared to its sulfur-containing comparator [1].

TPSA Drug-likeness Medicinal chemistry

Molecular Weight Advantage for Fragment-Based Lead Generation

At 165.19 g/mol, N-(furan-2-ylmethyl)cyclopropanecarboxamide is approximately 16 Da lighter than its thiophene analog (181.26 g/mol) [1]. This lower molecular weight positions the furan compound more favorably in the 'fragment space' (< 250 Da) for fragment-based screening campaigns, where heavy atom count reduction directly contributes to higher ligand efficiency indices when progressing hits to leads [1].

Fragment-based drug discovery Molecular weight Ligand efficiency

Class-Level Inference on EGFR Kinase Inhibition Preference

While no direct assay data was retrieved for the target compound in this search, structurally related compounds within the BindingDB database (e.g., BDBM50450871, a furan-containing cyclopropanecarboxamide) demonstrate potent, selective inhibition of the EGFR T790M/L858R double mutant (IC50 = 8 nM) versus wild-type EGFR (IC50 = 83 nM) [1]. This establishes a class-level precedent for furan-bearing cyclopropanecarboxamides to achieve differential EGFR mutant selectivity, a critical benchmark for kinase inhibitor tool compounds. The absence of such data for the pure thiophene analog suggests that initial library screening should prioritize the furan scaffold.

EGFR Kinase inhibitor Cancer

Optimized Application Scenarios for N-(furan-2-ylmethyl)cyclopropanecarboxamide


Fragment-Based Drug Discovery (FBDD) Libraries for Kinase Targets

The compound's low molecular weight (165.19 g/mol) and favorable TPSA (42.2 Ų) make it an ideal fragment-sized entry for screening against kinase targets requiring balanced polarity. Its distinct physicochemical profile relative to thiophene analogs ensures library diversity while maintaining ligand efficiency [1]. Pre-screening against EGFR and other kinases is recommended based on class-level activity inferences [2].

Medicinal Chemistry Hit-to-Lead Optimization Requiring Controlled Lipophilicity

With an XLogP3-AA of 0.6, this furan derivative provides a low-lipophilicity starting point for lead optimization campaigns where clogP reduction is critical for improving metabolic stability and reducing off-target binding. It is a direct alternative when thiophene analogs exceed desired lipophilicity thresholds [1].

Chemical Biology Tool Compound Design for Mutant-Selective EGFR Inhibition

Given the class-level evidence for mutant EGFR selectivity, this furan-cyclopropanecarboxamide scaffold can be used as a core template for the development of tool compounds aimed at probing the T790M/L858R resistance mutation. The initial selectivity window (10.4-fold) reported for a close structural congener provides a quantitative benchmark for optimization [2].

Quote Request

Request a Quote for N-(furan-2-ylmethyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.